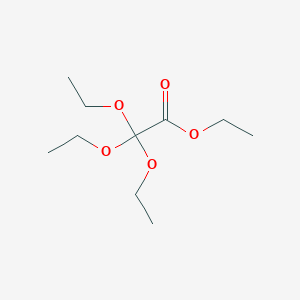

Ethyl 2,2,2-triethoxyacetate

Vue d'ensemble

Description

Ethyl 2,2,2-triethoxyacetate (CAS 57267-03-5) is a triethoxy-substituted acetic acid ethyl ester with the molecular formula C₁₀H₂₀O₅ and a molecular weight of 220.26 g/mol . It is characterized by three ethoxy groups (–OCH₂CH₃) attached to the central carbon of the acetate moiety. This structural feature imparts distinct physical and chemical properties, such as a density of 1.0 g/cm³, a boiling point of 267.9°C, and a high lipophilicity (logP = 5.00) . The compound is primarily used as a pharmaceutical intermediate, reflecting its role in synthesizing complex organic molecules .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Flumedroxone peut être synthétisée par une série de réactions chimiques à partir de la progestérone. Les étapes clés comprennent :

Introduction du groupe trifluorométhyle : Ceci est généralement réalisé par une réaction de trifluorométhylation.

Hydroxylation en position C17α :

Formation de l'ester acétate : Le groupe hydroxyle en position C17α est ensuite estérifié pour former l'acétate de flumedroxone.

Méthodes de production industrielle : La production industrielle de l'acétate de flumedroxone implique une synthèse chimique à grande échelle utilisant les étapes mentionnées ci-dessus. Le processus est optimisé pour le rendement et la pureté, assurant que le produit final répond aux normes pharmaceutiques .

Types de réactions :

Oxydation : Flumedroxone peut subir des réactions d'oxydation, en particulier au niveau du groupe hydroxyle, conduisant à la formation de cétones.

Réduction : Le composé peut être réduit pour former divers dérivés avec des propriétés pharmacologiques différentes.

Réactifs et conditions courants :

Agents oxydants : tels que le permanganate de potassium ou le trioxyde de chrome.

Agents réducteurs : tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Réactions de substitution : Impliquent souvent des réactifs nucléophiles dans des conditions basiques ou acides.

Principaux produits :

Produits d'oxydation : Cétones et autres dérivés oxydés.

Produits de réduction : Alcools et autres dérivés réduits.

Produits de substitution : Divers dérivés en fonction du substituant introduit.

4. Applications de la recherche scientifique

Chimie : Utilisé comme intermédiaires dans la synthèse d'autres composés stéroïdiens.

Biologie : Étudié pour ses effets sur les processus cellulaires et la régulation hormonale.

Médecine : L'acétate de flumedroxone a été utilisé comme agent antimigraineux et étudié pour son activité progestative.

Industrie : Applications potentielles dans le développement de nouveaux produits pharmaceutiques et chimiques.

5. Mécanisme d'action

Flumedroxone exerce ses effets principalement par son activité progestative. Elle se lie aux récepteurs de la progestérone dans les tissus cibles, entraînant des changements dans l'expression génétique et la fonction cellulaire. Les cibles moléculaires comprennent diverses protéines impliquées dans la régulation hormonale et les voies de signalisation cellulaire .

Composés similaires :

- Acétate de médroxyprogestérone

- Lynestrenol

- Allylestrenol

- Dydrogestérone

- Normethandrone

Comparaison : Flumedroxone est unique en raison de la présence du groupe trifluorométhyle en position C6α, ce qui lui confère des propriétés pharmacologiques distinctes. Comparé à d'autres progestatifs, l'acétate de flumedroxone a été spécifiquement utilisé pour ses effets antimigraineux, tandis que d'autres composés comme l'acétate de médroxyprogestérone et la dydrogestérone sont plus couramment utilisés pour le traitement hormonal substitutif et d'autres affections gynécologiques .

Applications De Recherche Scientifique

Organic Synthesis

Ethyl 2,2,2-triethoxyacetate is widely used as a solvent and reagent in organic synthesis. Its favorable solvent properties make it suitable for various reactions, including:

- Claisen Condensation : This reaction forms β-keto esters, which are crucial intermediates in synthesizing pharmaceuticals and natural products.

- Alkylation Reactions : The compound acts as a nucleophile in alkylation processes, facilitating the formation of complex organic molecules.

Polymer Chemistry

In polymer chemistry, this compound serves as a precursor for synthesizing poly(oxazoline) derivatives. These polymers have significant biomedical applications due to their biocompatibility and solubility characteristics .

Green Chemistry

The compound is recognized for its potential as a green solvent alternative in various chemical processes. Its use reduces environmental impact compared to traditional solvents like acetonitrile or chlorobenzene .

Case Study 1: Synthesis of β-Keto Esters

In a study published in Journal of Organic Chemistry, researchers utilized this compound in Claisen condensation reactions to synthesize various β-keto esters. The results demonstrated high yields and selectivity towards desired products, showcasing the compound's effectiveness as a synthetic intermediate.

Case Study 2: Biomedical Applications

Research conducted on poly(oxazoline) synthesis highlighted the use of this compound as a solvent that significantly improved polymerization efficiency while maintaining biocompatibility. This advancement positions the compound as a valuable resource in developing biomedical materials .

Mécanisme D'action

Flumedroxone exerts its effects primarily through its progestogenic activity. It binds to progesterone receptors in target tissues, leading to changes in gene expression and cellular function. The molecular targets include various proteins involved in hormone regulation and cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

The table below compares key properties of ethyl 2,2,2-triethoxyacetate with structurally related esters:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | logP | Key Applications |

|---|---|---|---|---|---|---|---|

| This compound | 57267-03-5 | C₁₀H₂₀O₅ | 220.26 | 1.0 | 267.9 | 5.00 | Pharmaceutical intermediates |

| Ethyl 2,2-diethoxyacetate | 6065-82-3 | C₈H₁₆O₄ | 176.21 | - | - | - | Organic synthesis, solvents |

| Ethyl ethoxyacetate | 817-95-8 | C₆H₁₂O₃ | 132.16 | - | - | - | Adhesives, coatings |

| Ethyl 2,2,2-trifluoroacetate | 406-95-1 | C₄H₅F₃O₂ | 142.08 | 1.23 | 60–62 | 1.32 | Electrolytes, fluorinated agents |

| Ethyl trichloroacetate | 515-84-4 | C₄H₅Cl₃O₂ | 191.44 | 1.43 | 155–156 | 2.18 | Pesticides, chlorinated solvents |

Key Observations :

- Ethoxy Substitution: Increasing ethoxy groups (mono → di → tri) correlates with higher molecular weight, boiling point, and lipophilicity (logP), making triethoxyacetate more suited for non-polar environments .

- Fluorinated vs. Chlorinated Esters : Fluorinated analogs (e.g., ethyl trifluoroacetate) exhibit lower boiling points and higher electronegativity due to fluorine's small size, while chlorinated derivatives (e.g., ethyl trichloroacetate) have higher density and toxicity risks .

Activité Biologique

Ethyl 2,2,2-triethoxyacetate (ETEA) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antifungal, and cytotoxic activities, along with relevant case studies and research findings.

This compound has the molecular formula C11H22O5 and a molecular weight of 234.29 g/mol. It is characterized by its triethoxy functional groups which influence its solubility and reactivity. The compound is typically synthesized through esterification processes involving ethyl acetate and triethanolamine derivatives.

Antimicrobial Activity

Research has indicated that ETEA exhibits significant antimicrobial properties. A study reported that ETEA demonstrated inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antifungal Activity

ETEA has also been evaluated for its antifungal properties. In vitro studies have shown that it can inhibit the growth of several fungal pathogens, including Candida albicans and Aspergillus niger. The antifungal activity is attributed to the compound's ability to disrupt fungal cell membranes.

Case Study: ETEA Against Candida albicans

In a controlled laboratory setting, ETEA was tested against Candida albicans using the agar diffusion method. The results indicated a clear zone of inhibition at concentrations as low as 50 µg/mL, suggesting a potent antifungal effect.

Cytotoxicity Studies

Cytotoxic effects of ETEA have been assessed using various cancer cell lines. A notable study evaluated its impact on human breast cancer cells (MCF-7) and reported an IC50 value of approximately 45 µg/mL. This suggests that ETEA possesses significant potential as an anticancer agent.

Table 2: Cytotoxic Effects of this compound

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 45 |

| HeLa | 60 |

| A549 | 70 |

The proposed mechanisms by which ETEA exerts its biological effects include:

- Cell Membrane Disruption : The triethoxy groups may interact with lipid bilayers, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : ETEA may inhibit key enzymes involved in metabolic pathways critical for microbial survival.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2,2,2-triethoxyacetate, and what reaction conditions are critical for optimizing yield?

this compound is typically synthesized via esterification or transesterification reactions. A standard approach involves reacting triethoxyacetic acid with ethanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Temperature control (60–80°C) and anhydrous conditions are critical to minimize side reactions like hydrolysis. Solvent selection (e.g., toluene or dichloromethane) aids in azeotropic removal of water, improving yield. Reaction progress can be monitored via thin-layer chromatography (TLC) or gas chromatography (GC) .

Q. How can researchers effectively purify this compound, and what analytical techniques confirm its purity?

Purification often involves fractional distillation under reduced pressure to isolate the ester from unreacted starting materials or byproducts. For higher purity, column chromatography using silica gel and a hexane/ethyl acetate gradient is recommended. Analytical confirmation includes:

- GC-MS for molecular weight verification.

- ¹H/¹³C NMR to confirm structural integrity (e.g., ethoxy group signals at δ ~1.2–1.4 ppm for CH₃ and δ ~3.5–4.0 ppm for OCH₂).

- FT-IR to identify ester carbonyl stretches (~1740 cm⁻¹) .

Q. What spectroscopic methods (NMR, IR, MS) are most reliable for characterizing this compound, and what key spectral features should be analyzed?

- NMR :

- ¹H NMR: Triplet for ethoxy CH₃ (δ ~1.2–1.4 ppm), quartet for OCH₂ (δ ~3.5–4.0 ppm), and singlet for acetate CH₃ (δ ~2.1 ppm).

- ¹³C NMR: Carbonyl carbon at δ ~170 ppm, ethoxy carbons at δ ~60–70 ppm.

- IR : Strong C=O stretch (~1740 cm⁻¹) and C-O-C stretches (~1100–1250 cm⁻¹).

- MS : Molecular ion peak ([M]⁺) at m/z corresponding to C₈H₁₆O₅ (calc. 192.2 g/mol) and fragments from ethoxy group cleavages .

Advanced Research Questions

Q. What mechanistic insights exist for the hydrolysis or nucleophilic substitution reactions involving this compound, and how do solvent polarity and temperature influence these pathways?

Hydrolysis proceeds via acid- or base-catalyzed mechanisms. In acidic conditions, protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water. In basic conditions (e.g., NaOH), deprotonation generates a tetrahedral intermediate. Solvent polarity strongly affects reaction rates: polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, while protic solvents (e.g., water) accelerate hydrolysis. Elevated temperatures (>50°C) favor kinetic control but may promote side reactions like transesterification .

Q. How can computational chemistry (DFT, molecular dynamics) predict the stability and reactivity of this compound under varying conditions?

Density functional theory (DFT) calculations can model electron density distributions, identifying reactive sites (e.g., carbonyl carbon for nucleophilic attacks). Molecular dynamics simulations assess conformational stability in solvents, predicting aggregation tendencies or hydrolysis susceptibility. For example, solvation free energy calculations in water vs. ethanol correlate with experimental stability data. These tools guide solvent selection and catalyst design for targeted reactivity .

Q. What strategies mitigate side reactions (e.g., transesterification) during the synthesis of this compound, and how are these byproducts detected and quantified?

- Prevention : Use of excess ethanol to shift equilibrium toward esterification, and low temperatures (<60°C) to suppress transesterification.

- Detection : GC-MS or HPLC identifies byproducts like diethoxyacetate derivatives.

- Quantification : Calibration curves using purified standards enable precise measurement of impurity levels .

Q. What are the implications of this compound’s stability profile (thermal, oxidative) for long-term storage and handling in research settings?

The compound is sensitive to moisture and heat, which can hydrolyze the ester or ethoxy groups. Storage under inert gas (argon or nitrogen) at –20°C in amber glass vials minimizes degradation. Oxidative stability is enhanced by avoiding strong oxidizing agents. Regular stability testing via NMR or GC ensures batch integrity over time .

Q. How does this compound function as a precursor in synthesizing heterocyclic compounds, and what catalytic systems enhance its efficiency in such reactions?

Its ethoxy groups act as leaving groups in nucleophilic substitutions, enabling cyclization reactions to form oxazoles or pyridines. For example, reaction with ammonia or amines under Pd-catalyzed conditions yields nitrogen-containing heterocycles. Lewis acids (e.g., ZnCl₂) or enzymes (e.g., lipases) improve regioselectivity and yield in such transformations .

Propriétés

IUPAC Name |

ethyl 2,2,2-triethoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O5/c1-5-12-9(11)10(13-6-2,14-7-3)15-8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQIAVCJLYNXLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408212 | |

| Record name | Ethyl 2,2,2-triethoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57267-03-5 | |

| Record name | Ethyl 2,2,2-triethoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2,2,2-triethoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.